molecular formula C16H23NO4S B13366837 2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester

2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester

Cat. No.: B13366837
M. Wt: 325.4 g/mol
InChI Key: JUKHZVNHSBAYCB-UHFFFAOYSA-N
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Description

Octyl 2-((4-nitrophenyl)thio)acetate is an organic compound with the molecular formula C16H23NO4S and a molecular weight of 325.42 g/mol . . This compound is characterized by the presence of an octyl ester group and a nitrophenyl thioether group, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-((4-nitrophenyl)thio)acetate typically involves the esterification of 2-((4-nitrophenyl)thio)acetic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Octyl 2-((4-nitrophenyl)thio)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-((4-nitrophenyl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl 2-((4-nitrophenyl)thio)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Octyl 2-((4-nitrophenyl)thio)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The thioether group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-nitrophenyl)thio)acetate: Similar structure but with an ethyl ester group instead of an octyl group.

    Methyl 2-((4-nitrophenyl)thio)acetate: Contains a methyl ester group.

    Butyl 2-((4-nitrophenyl)thio)acetate: Contains a butyl ester group.

Uniqueness

Octyl 2-((4-nitrophenyl)thio)acetate is unique due to its longer octyl chain, which can influence its solubility, reactivity, and interaction with biological membranes compared to its shorter-chain analogs .

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

octyl 2-(4-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C16H23NO4S/c1-2-3-4-5-6-7-12-21-16(18)13-22-15-10-8-14(9-11-15)17(19)20/h8-11H,2-7,12-13H2,1H3

InChI Key

JUKHZVNHSBAYCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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